molecular formula C23H15ClFNO4S2 B2511300 1-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone CAS No. 850927-06-9

1-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone

Cat. No.: B2511300
CAS No.: 850927-06-9
M. Wt: 487.94
InChI Key: OXMGQYBCYJDEBQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H15ClFNO4S2 and its molecular weight is 487.94. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Chlorophenyl)-2-((2-(4-Fluorophenyl)-4-(Phenylsulfonyl)Oxazol-5-yl)Thio)Ethanone , also known by its CAS number 90016-23-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClO2SC_{22}H_{16}ClO_2S, with a molecular weight of 383.267 g/mol. The structure consists of a chlorophenyl group, a fluorophenyl group, and a sulfonyl-substituted oxazole ring, which are believed to contribute to its biological activities.

1. Analgesic Activity

Research has indicated that compounds containing oxazole rings exhibit significant analgesic properties. A study on similar oxazol-5(4H)-ones demonstrated that these compounds could effectively reduce pain in animal models through mechanisms likely involving the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Table 1: Analgesic Activity Comparison

CompoundTest MethodResult
This compoundWrithing TestSignificant reduction in writhing response
Other OxazolonesHot Plate TestComparable analgesic effects

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated through various assays measuring cytokine levels and inflammatory markers. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory pathways effectively .

Case Study:
In a controlled study, mice treated with the compound showed reduced swelling in paw edema models compared to control groups. Histopathological examinations revealed no significant tissue damage, indicating a favorable safety profile alongside its therapeutic effects .

3. Anticancer Potential

Emerging research highlights the anticancer properties of compounds with similar structures. A study investigating various derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies suggest strong interactions with COX-2 and other relevant enzymes, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO4S2/c24-17-10-6-15(7-11-17)20(27)14-31-23-22(32(28,29)19-4-2-1-3-5-19)26-21(30-23)16-8-12-18(25)13-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMGQYBCYJDEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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